

A Comparative Analysis of Twistane and Other Cycloalkanes for Drug Development Professionals

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Compound of Interest		
Compound Name:	Twistane	
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A deep dive into the physicochemical and structural properties of **twistane**, benchmarked against adamantane, cubane, and the foundational cycloalkane, cyclohexane. This guide provides researchers, scientists, and drug development professionals with a comprehensive cross-referencing of experimental data to inform the strategic use of these unique molecular scaffolds in medicinal chemistry.

Twistane, a tricyclic alkane with a twisted boat conformation, presents a unique three-dimensional structure that has garnered interest in the field of drug design. Its rigidity and chirality, contrasted with the more symmetrical and well-studied cycloalkanes like adamantane and cyclohexane, offer a distinct platform for the development of novel therapeutics. This guide provides a comparative analysis of key experimental data to elucidate the relative advantages and characteristics of **twistane**.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of **twistane** and other relevant cycloalkanes, providing a quantitative basis for comparison.



Property	Twistane	Adamantane	Cubane	Cyclohexane
Molecular Formula	C10H16[1][2]	C10H16	C ₈ H ₈	C ₆ H ₁₂ [1][3]
Molecular Weight (g/mol)	136.24[4]	136.24	104.15	84.16[3]
Melting Point (°C)	163 - 164.8[1][3]	270 (sublimes)[5]	131	6.55[3]
Boiling Point (°C)	187.1 (at 760 mmHg)[6]	Sublimes	133.5	80.7[3]
Density (g/cm³)	0.976[6]	1.07	1.29	0.779[3]
Strain Energy (kcal/mol)	26.1[7]	6.5[7]	159[7]	0 (strain-free reference)[2][4]
Point Group Symmetry	D ₂ [1][2]	Td	Oh	D6h (planar), D₃d (chair)

Structural and Spectroscopic Insights

The unique twisted boat conformation of **twistane**'s rings sets it apart from the strain-free chair conformation of adamantane and cyclohexane. This inherent twist induces significant strain energy, influencing its reactivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of **twistane** are more complex than that of the highly symmetrical adamantane, reflecting its lower D₂ symmetry.[8] Adamantane exhibits two poorly resolved signals in its ¹H NMR spectrum, consistent with its high symmetry.[5] In contrast, the less symmetrical structure of **twistane** leads to a more dispersed NMR spectrum, which can be advantageous for detailed structural analysis of its derivatives.

X-ray Absorption Spectroscopy (XAS): XAS studies reveal significant differences in the electronic structures of these cycloalkanes, largely dictated by their molecular shape and strain. [9] A broad C-C σ^* resonance in the absorption spectrum of adamantane splits into two narrower and more intense resonances with increasing strain in **twistane** and cubane.[9] This



indicates that the molecular geometry plays a crucial role in determining the electronic properties, a key consideration for designing molecules with specific electronic functionalities.

Experimental Protocols General Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the cycloalkane in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
- ¹H NMR Parameters: Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Parameters: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans. Proton decoupling is typically employed.
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0.00 ppm).

General Protocol for Solubility Determination

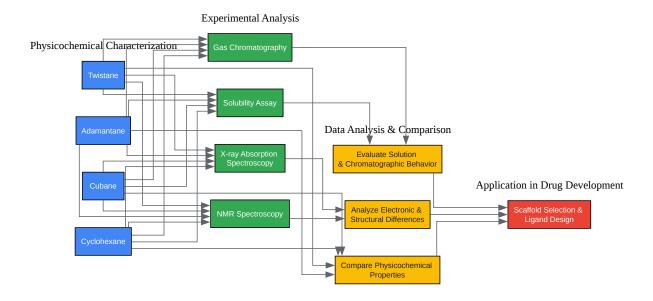
- Sample Preparation: Add a known excess amount of the cycloalkane to a vial containing a
 measured volume of the solvent to be tested (e.g., water, ethanol, DMSO).
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- Quantification: Determine the concentration of the dissolved cycloalkane in the supernatant/filtrate using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).



 Calculation: Calculate the solubility as the concentration of the cycloalkane in the saturated solution.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative analysis of **twistane** and other cycloalkanes.



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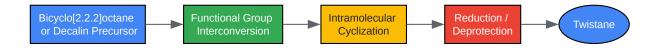
Caption: Comparative analysis workflow for cycloalkanes.

Synthesis of Twistane: A Brief Overview



The original synthesis of **twistane** was reported by H. W. Whitlock in 1962.[2] The key step involves an intramolecular aldol condensation of a bicyclo[2.2.2]octane derivative. Subsequent syntheses have been developed, often starting from more readily available decalin systems.

The following diagram outlines a generalized synthetic approach.



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Caption: Generalized synthetic pathway to twistane.

Conclusion

The cross-referenced data presented in this guide highlights the distinct characteristics of **twistane** in comparison to other cycloalkanes. Its inherent strain, chirality, and unique three-dimensional arrangement make it a compelling scaffold for medicinal chemists. While adamantane offers superior stability and cyclohexane serves as a fundamental, strain-free building block, **twistane** provides a structurally rigid yet conformationally unique alternative. Understanding these comparative properties is crucial for the rational design of novel drug candidates with tailored pharmacological profiles.

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